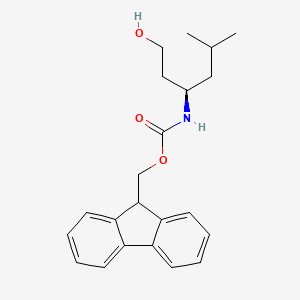
(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is a complex organic compound with the molecular formula C22H27NO3 This compound is notable for its unique structure, which includes a fluorenyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl group. One common method involves the oxidation of 9H-fluorene to 9-fluorenone using potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in THF.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate: shares similarities with other fluorenylmethyl carbamates and fluorenone derivatives.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis.
Fluorenone derivatives: Commonly used in organic synthesis and materials science.
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate lies in its specific combination of a fluorenyl group and a carbamate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique fluorenyl structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and cytotoxic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a fluorenyl group linked to a carbamate moiety, which is known for its ability to interact with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess antimicrobial properties against various strains of bacteria and fungi. For instance, derivatives of fluorenone have demonstrated activity against Staphylococcus aureus and Candida albicans .
- Cytotoxic Effects : The compound's structural attributes suggest potential cytotoxic effects against cancer cell lines, similar to other fluorenone derivatives .
- Pharmacological Interactions : The unique combination of the fluorenyl group and carbamate functionality may provide distinct binding affinities towards specific biological targets, enhancing its therapeutic potential .
Antimicrobial Evaluation
A study conducted on related carbamate compounds indicated that the minimum inhibitory concentration (MIC) against Gram-positive bacteria was notably high, suggesting moderate antimicrobial efficacy. For example, several synthesized compounds exhibited MIC values higher than 256 μg/mL but showed activity against specific strains .
Cytotoxicity Assessment
Research involving fluorenone derivatives revealed significant cytotoxicity against various cancer cell lines. One study highlighted that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Tested Strains/Cells | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Candida albicans | MIC > 256 μg/mL for several compounds |
| Cytotoxicity | Various cancer cell lines | IC50 values comparable to standard treatments |
| Binding Affinity | Various biological targets | Distinct interactions noted in studies |
Properties
Molecular Formula |
C22H27NO3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)/t16-/m0/s1 |
InChI Key |
CPKBHOOXHBRNRP-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















